2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromomethyl and chlorophenyl groups in its structure makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(bromomethyl)-2-chlorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under mild conditions using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, which is known for its efficiency and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, solvent choice, and reaction time. The use of continuous flow reactors can further enhance the efficiency of the process by providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: As mentioned earlier, this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, which facilitate the deprotonation of boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the arylboronic acid with an aryl halide .
Scientific Research Applications
2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used reagent in Suzuki-Miyaura coupling reactions.
2-Bromo-1-phenylethan-1-one: Shares the bromomethyl group but differs in its overall structure and reactivity.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar in structure but lacks the bromomethyl and chlorophenyl groups.
Uniqueness
What sets 2-(5-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique combination of functional groups, which provides enhanced reactivity and versatility in synthetic applications. The presence of both bromomethyl and chlorophenyl groups allows for a wider range of chemical transformations, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H17BBrClO2 |
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Molecular Weight |
331.44 g/mol |
IUPAC Name |
2-[5-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,8H2,1-4H3 |
InChI Key |
MMZFVPMZNYOHSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)Cl |
Origin of Product |
United States |
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